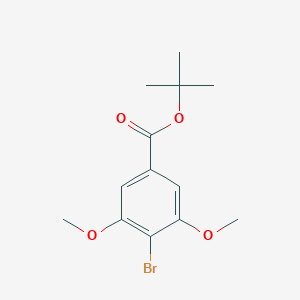

Tert-butyl 4-bromo-3,5-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"Tert-butyl 4-bromo-3,5-dimethoxybenzoate" is a chemical compound of interest in various fields of chemistry and materials science. The compound's unique structure and properties make it a subject of research for its potential applications.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, in the synthesis of 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl) benzene, 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine were used, achieving an overall yield of 20% (Xing Kong-qiang, 2005). Such methods highlight the complexity and precision required in synthesizing similar tert-butyl derivatives.

Molecular Structure Analysis

Molecular structure analysis, as demonstrated in similar compounds, often involves techniques like single-crystal X-ray diffraction. For instance, the structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was determined using this method, revealing details about crystal system and space groups (叶姣 et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl derivatives can be quite complex. For example, aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction was studied, showcasing the intricate reactions these compounds can undergo (Asahi Katayama et al., 2016).

Physical Properties Analysis

The physical properties of tert-butyl derivatives like 4-tert-butylbenzoic acid are influenced by their molecular structure. Studies on similar compounds, such as the self-assembly directed by NH⋅⋅⋅O hydrogen bonding in new layered molecular arrays derived from 4-tert-butylbenzoic acid, demonstrate the significance of molecular interactions in determining physical properties (R. Armstrong et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial in understanding how these compounds behave under different conditions. For instance, studies on tert-butyl peroxybenzoate-mediated formation of 3-alkylated quinolines show how different chemical groups and conditions affect the compound's reactivity and product formation (Wei Chen et al., 2018).

Applications De Recherche Scientifique

Environmental Presence and Impact of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share some structural similarities with "Tert-butyl 4-bromo-3,5-dimethoxybenzoate," have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are used in various industrial and commercial products to retard oxidative reactions and lengthen product shelf life. Studies highlight the detection of SPAs in different environmental matrices and raise concerns about their potential toxicity, including hepatic toxicity, endocrine disrupting effects, and carcinogenicity. Future research directions emphasize investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Photoprotective Applications in Synthetic Chemistry

The use of photosensitive protecting groups, including compounds with structural motifs similar to "Tert-butyl 4-bromo-3,5-dimethoxybenzoate," in synthetic chemistry shows promise for future applications. These protecting groups are used to control reaction sites and stages in complex chemical syntheses, demonstrating significant potential for advancing synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity and Analytical Methods

Research on antioxidants, crucial for mitigating oxidative stress in biological systems and food preservation, involves the study of compounds that may share functional similarities with "Tert-butyl 4-bromo-3,5-dimethoxybenzoate." Analytical methods used in determining antioxidant activity, such as ORAC, HORAC, and ABTS assays, play a vital role in understanding the effectiveness of various compounds, including phenolic antioxidants (Munteanu & Apetrei, 2021).

Environmental and Health Concerns of Brominated Compounds

The review literature also touches upon the environmental and health concerns related to brominated compounds, which are structurally and functionally distinct from "Tert-butyl 4-bromo-3,5-dimethoxybenzoate" but relevant in the context of chemical safety and environmental pollution. Brominated flame retardants, for example, have raised considerable concern due to their persistence in the environment and potential adverse health effects, highlighting the importance of ongoing research into safer chemical alternatives and mitigation strategies (Zhang, Buekens, & Li, 2016).

Mécanisme D'action

Safety and Hazards

Tert-butyl 4-bromo-3,5-dimethoxybenzoate should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek medical attention immediately .

Propriétés

IUPAC Name |

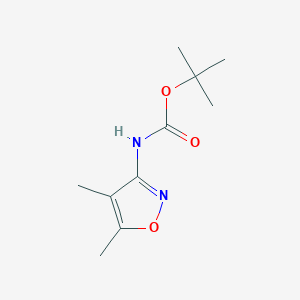

tert-butyl 4-bromo-3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)8-6-9(16-4)11(14)10(7-8)17-5/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAECIQRZECFONO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452782 |

Source

|

| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-bromo-3,5-dimethoxybenzoate | |

CAS RN |

167830-43-5 |

Source

|

| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)

![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)